molecular formula C20H21BrN2O2S B2430756 8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1052605-18-1

8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2430756
CAS RN: 1052605-18-1
M. Wt: 433.36
InChI Key: CDYJOPUBMFPEPU-UHFFFAOYSA-N
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Description

8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C20H21BrN2O2S and its molecular weight is 433.36. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Unexpected Transformations in Solution : Sedova et al. (2017) observed that compounds related to 8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergo slow isomerization in DMSO solution, forming mixtures with other chemical compounds. This transformation highlights the reactivity and potential applications in chemical synthesis (Sedova et al., 2017).

  • Liquid-Phase Route for Synthesis : Kharchenko et al. (2009) developed a liquid-phase route for the synthesis of novel substituted derivatives of this compound. The synthesis method demonstrates the versatility and adaptability of this compound in creating novel heterocyclic systems (Kharchenko et al., 2009).

  • Synthesis of N-aryl Derivatives : Gein et al. (2017) synthesized N-aryl derivatives of a closely related compound. This synthesis, using N-aryl-3-oxobutanamides, expands the chemical space and potential applications of these compounds (Gein et al., 2017).

Pharmaceutical Applications

  • Orally Active CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed a method to synthesize an orally active CCR5 antagonist, using a compound structurally similar to 8-bromo-3-(4-ethoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione. This demonstrates its potential in the development of therapeutic agents (Ikemoto et al., 2005).

Antioxidant and Antibacterial Properties

  • Antioxidant Activity of Bromophenols : Li et al. (2011) isolated naturally occurring bromophenols, structurally similar to the compound , from marine red algae. These compounds exhibited strong antioxidant activities, suggesting the potential antioxidant properties of similar compounds (Li et al., 2011).

  • Antibacterial Properties : Xu et al. (2003) studied bromophenols from Rhodomela confervoides, which are structurally similar to the compound . These bromophenols showed significant antibacterial activity, indicating the potential of similar compounds in antibacterial applications (Xu et al., 2003).

properties

IUPAC Name

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-4-24-15-8-6-14(7-9-15)23-19(26)22-18-12(2)20(23,3)25-17-10-5-13(21)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYJOPUBMFPEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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